3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid is a complex organic compound with the molecular formula C23H23NO5 and a molecular weight of 393.43 g/mol . This compound features a pyrrole ring substituted with ethoxycarbonyl, hydroxyphenyl, and methylphenyl groups, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid involves multiple steps, typically starting with the formation of the pyrrole ring. The reaction conditions often include the use of catalysts and specific reagents to ensure the correct substitution on the pyrrole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Scientific Research Applications
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and hydroxyphenyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other substituted pyrroles and phenyl derivatives. For example:
3-{1-[4-(methoxycarbonyl)-3-hydroxyphenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, which can affect its reactivity and interactions.
3-{1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-5-(4-chlorophenyl)-1H-pyrrol-2-yl}propanoic acid: The presence of a chlorine atom can significantly alter the compound’s chemical properties and biological activity.
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[1-(4-ethoxycarbonyl-3-hydroxyphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C23H23NO5/c1-3-29-23(28)19-11-8-18(14-21(19)25)24-17(10-13-22(26)27)9-12-20(24)16-6-4-15(2)5-7-16/h4-9,11-12,14,25H,3,10,13H2,1-2H3,(H,26,27) |
InChI Key |
VWMPYQSPFRXTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)C)CCC(=O)O)O |
Origin of Product |
United States |
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